4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE
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Overview
Description
4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders . In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE can be compared with other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . While these compounds share a common piperazine moiety, they differ in their specific structures and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2/c1-21-7-6-10-25(22(21)2)31-15-17-33(18-16-31)28(34)23-11-13-32(14-12-23)26-19-27(30-20-29-26)35-24-8-4-3-5-9-24/h3-10,19-20,23H,11-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNHSFVSZUKFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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